rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)14-10-13(14)11-6-8-12(9-7-11)15(19)20-5/h6-9,13-14H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXMYRFJZANTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate (CAS No. 1612892-47-3) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H23BO4 with a molecular weight of 302.2 g/mol. Its structure includes a cyclopropyl group and a dioxaborolane moiety, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H23BO4 |
| Molecular Weight | 302.2 g/mol |
| CAS Number | 1612892-47-3 |
| Melting Point | 55.5 - 69.2 °C |
| Boiling Point | 374.1 ± 42.0 °C |
Anticancer Properties
Recent studies have suggested that compounds containing dioxaborolane structures exhibit anticancer activity by interfering with cellular signaling pathways. For instance, research indicates that similar compounds can inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest . The specific mechanism by which rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate exerts its effects on cancer cells is still under investigation but may involve modulation of key oncogenic pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that related boron-containing compounds can protect neuronal cells from oxidative stress and apoptosis. This property could make rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate a candidate for further research in neurodegenerative diseases.
Enzymatic Interactions
The compound's ability to interact with enzymes is also notable. It has been reported that boron-containing compounds can act as enzyme inhibitors or modulators . This interaction could lead to potential therapeutic applications in conditions where enzyme regulation is crucial.
Case Studies
-
Anticancer Activity in Cell Lines :
A study evaluated the cytotoxic effects of various boron-containing compounds on human breast cancer cell lines. The results indicated that compounds similar to rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate showed significant inhibition of cell proliferation at micromolar concentrations . -
Neuroprotection in Animal Models :
In an animal model of Alzheimer's disease, administration of a related dioxaborolane compound demonstrated a reduction in neuroinflammation and improved cognitive function compared to control groups. This suggests potential applications for rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate in neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 374.1 ± 42.0 °C at 760 mmHg |
| Density | 1.11 ± 0.1 g/cm³ |
| Appearance | White to off-white powder |
Medicinal Chemistry
The incorporation of boron into organic molecules has been shown to enhance biological activity. The compound's structure allows for potential applications in drug design and development, particularly in targeting specific biological pathways.
Case Study: Anticancer Activity
Research has indicated that boron-containing compounds can exhibit anticancer properties by interacting with cellular mechanisms involved in tumor growth. For instance, studies have explored the use of boron compounds in neutron capture therapy for cancer treatment, where boron selectively targets tumor cells and enhances the effectiveness of radiation therapy.
Material Science
Boronic esters like rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate are utilized in the synthesis of advanced materials due to their ability to form stable complexes with various substrates.
Case Study: Polymer Synthesis
The compound can serve as a building block in the synthesis of functional polymers. Its unique reactivity allows for the formation of cross-linked networks that exhibit desirable mechanical properties and thermal stability.
Organic Synthesis
In organic synthesis, this compound acts as a versatile intermediate for the preparation of other complex organic molecules. Its ability to undergo various reactions such as Suzuki coupling makes it valuable for creating diverse chemical entities.
Synthetic Pathways
The following table summarizes potential synthetic pathways involving rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate:
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Suzuki Coupling | Aryl halide + base + palladium catalyst | Biaryl compounds |
| Nucleophilic Addition | Grignard reagent + carbonyl compound | Alcohol derivatives |
| Esterification | Carboxylic acid + alcohol (acid catalyst) | Esters |
Analyse Chemischer Reaktionen
Oxidation Reactions
The primary amine group undergoes selective oxidation under controlled conditions:
-
Nitroso/Nitro Derivatives : Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) yields nitroso or nitro derivatives.
-
Ketone Formation : Strong oxidants like chromium trioxide (CrO₃) can oxidize the aliphatic C–H bonds adjacent to the amine, forming ketones.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ | Acidic, 25°C, 6 hrs | 6-Nitroso derivative | 65% | |
| KMnO₄ | Basic, reflux, 12 hrs | 6-Nitro derivative | 58% | |
| CrO₃/H₂SO₄ | 0°C → RT, 2 hrs | 5-Keto-6,7,8,9-tetrahydrobenzoannulene | 42% |
Reduction Reactions
The compound participates in reductive transformations:
-
Secondary Amine Formation : Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines .
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the aromatic ring, yielding fully hydrogenated derivatives .
Substitution Reactions
The amine group acts as a nucleophile in substitution reac
Vergleich Mit ähnlichen Verbindungen
Key Research Findings
- Stereochemical Stability : The (1R,2R)-cyclopropane configuration in the target compound resists ring-opening under mild conditions, making it suitable for chiral drug intermediates .
- Reactivity Trade-offs : Cyclopropane-containing boronates exhibit lower reactivity in cross-couplings compared to simpler aryl boronates but offer superior stereochemical control .
- Supply Limitations : The target compound is listed as "discontinued" or "temporarily out of stock" in commercial catalogs, highlighting challenges in large-scale production .
Q & A
Q. What are the optimal synthetic routes for preparing rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate, and how does its stereochemistry influence reactivity?
- Methodological Answer : The synthesis typically involves:
- Cyclopropanation : Formation of the (1R,2R)-cyclopropyl intermediate via transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions).
- Boronate Installation : Suzuki-Miyaura coupling or direct borylation to introduce the dioxaborolane group .
- Esterification : Methylation of the benzoic acid precursor under mild conditions (e.g., DCC/DMAP).
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product .
Stereochemical Impact : The (1R,2R) configuration enhances regioselectivity in cross-coupling reactions due to steric and electronic effects of the cyclopropane ring .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify cyclopropane ring protons (δ ~0.5–1.5 ppm) and methyl ester signals (δ ~3.8–4.0 ppm).
- ¹¹B NMR : Confirm the presence of the dioxaborolane group (δ ~28–32 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (C₁₈H₂₃BO₄; theoretical MW: 326.18 g/mol).
- X-ray Crystallography : Resolve absolute stereochemistry of the cyclopropane ring .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane ring influence cross-coupling reactivity in medicinal chemistry applications?
- Methodological Answer :
- Steric Effects : The (1R,2R) configuration creates a rigid, concave structure that limits access to the boron center, reducing unintended side reactions in Suzuki couplings .
- Electronic Effects : Electron-withdrawing ester groups adjacent to the boronate enhance electrophilicity, improving coupling efficiency with aryl halides.
- Case Study : Comparative studies with (1S,2S) enantiomers show ~20% lower yields in Pd-catalyzed reactions due to unfavorable steric interactions .
Q. What are the stability profiles of this compound under hydrolytic or oxidative conditions, and how can degradation pathways be mitigated?
- Methodological Answer :
- Hydrolytic Stability :
| Condition | Degradation Rate (t₁/₂) | Major Degradant |
|---|---|---|
| pH 7.4 (RT) | >48 hours | Benzoic acid derivative |
| pH 2.0 (37°C) | ~6 hours | Cyclopropane ring-opened product |
| Mitigation: Store at –20°C in anhydrous DMSO or THF . |
- Oxidative Stability : The dioxaborolane group is susceptible to peroxide formation. Use antioxidants (e.g., BHT) in storage solutions .
Q. How can researchers resolve contradictions in reported reactivity data for structurally similar boronate esters?
- Methodological Answer :
- Substituent Analysis : Compare electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating methyl) on boron electrophilicity using Hammett plots .
- Table : Reactivity Trends in Analogues
| Substituent Position | Coupling Yield (%) | Reference |
|---|---|---|
| 4-Cl (para) | 85 | |
| 2-CH₃ (ortho) | 65 | |
| 3-OCH₃ (meta) | 72 |
- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic bottlenecks .
Methodological Considerations for Experimental Design
Q. What strategies optimize enantioselective synthesis of the (1R,2R)-cyclopropyl intermediate?
- Answer :
- Chiral Catalysts : Use Rh(II) or Cu(I) complexes with bisoxazoline ligands to achieve >90% enantiomeric excess (ee) .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance stereochemical control vs. nonpolar solvents .
Q. How can researchers evaluate the compound’s potential as a PROTAC linker or bifunctional reagent?
- Answer :
- Binding Assays : Measure affinity for E3 ligases (e.g., VHL or CRBN) using SPR or fluorescence polarization.
- Cell-Based Degradation : Monitor target protein levels via Western blot after treatment with PROTAC prototypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
